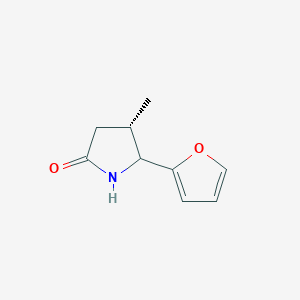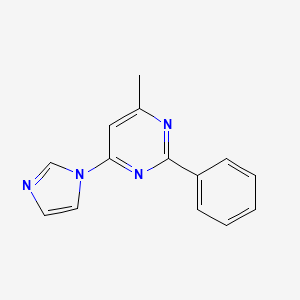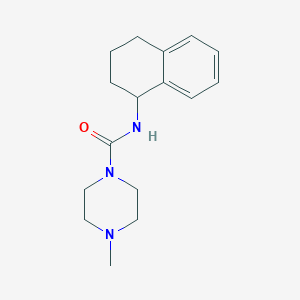![molecular formula C18H22FN7 B12243351 5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine](/img/structure/B12243351.png)
5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyrimidine ring, and a piperazine moiety
Preparation Methods
The synthesis of 5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom and the piperazine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorinated pyrimidines or piperazine derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of atoms, which can confer unique reactivity and biological activity.
Properties
Molecular Formula |
C18H22FN7 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H22FN7/c1-12(2)17-16(19)18(21-11-20-17)25-8-6-24(7-9-25)15-5-4-14-22-13(3)10-26(14)23-15/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
XNIAJNNBOHGKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=NC(=C4F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12243274.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12243282.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12243293.png)
![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12243297.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12243299.png)


![ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12243320.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12243322.png)
![6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine](/img/structure/B12243337.png)
![3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12243341.png)

![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12243367.png)
![N-(4-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12243372.png)
